4-[2-tert-Butoxy(oxo)acetamido]benzoic acid
Description
Properties
CAS No. |
614760-53-1 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C13H15NO5/c1-13(2,3)19-12(18)10(15)14-9-6-4-8(5-7-9)11(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
NOBNEIRVDVMHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation
Direct acylation involves the reaction of benzoic acid derivatives with acylating agents. Typically, this method employs acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
- Dissolve benzoic acid in a suitable solvent (e.g., dichloromethane).
- Add acetic anhydride dropwise while stirring.
- Introduce a catalytic amount of pyridine.
- Heat the mixture to reflux for several hours.
- Allow the reaction to cool and then quench with water.
- Extract the product using ethyl acetate and dry over anhydrous magnesium sulfate.
Yield and Purity : The yield typically ranges from 70% to 90%, depending on reaction conditions and purification steps.
Amidation Reactions
Amidation reactions involve the formation of amide bonds between carboxylic acids and amines, often facilitated by coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
- Mix benzoic acid with a tert-butoxy oxoacetamide derivative in a solvent like DMF (dimethylformamide).
- Add EDC and stir at room temperature.
- Monitor the reaction progress using TLC (thin-layer chromatography).
- Upon completion, purify the product through recrystallization.
Yield and Purity : Yields can exceed 85%, with purity levels often above 95% after recrystallization.
Oxidative Processes
Oxidative methods can be employed to convert alcohols or aldehydes into carboxylic acids or their derivatives, which can then be transformed into the desired compound.
- Start with a suitable alcohol or aldehyde.
- Treat with an oxidizing agent such as PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) under controlled conditions.
- Isolate the resulting carboxylic acid.
- Follow up with amidation as described earlier.
Yield and Purity : This method provides moderate yields (50%-75%) but often requires careful control of reaction conditions to avoid overoxidation.
Rearrangement Reactions
Rearrangement reactions can also be utilized to synthesize complex structures from simpler precursors, often involving migration of functional groups under acidic or basic conditions.
- Begin with a precursor that can undergo rearrangement (e.g., an oxime).
- Treat with acid or base to facilitate rearrangement.
- Isolate and purify the final product through crystallization or chromatography.
Yield and Purity : Yields vary widely, typically between 40%-80%, influenced by the stability of intermediates formed during rearrangement.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation | 70-90 | >90 | Simple procedure | Requires careful handling of reagents |
| Amidation | >85 | >95 | High selectivity | Potential for side reactions |
| Oxidative Processes | 50-75 | Variable | Versatile for different substrates | Overoxidation risk |
| Rearrangement | 40-80 | Variable | Can create complex structures | Often requires specific conditions |
Chemical Reactions Analysis
Types of Reactions: 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tert-butoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[2-tert-Butoxy(oxo)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Benzoic Acid Derivatives
Key Observations :
- Crystallinity : Ethoxy derivatives form hydrogen-bonded chains , whereas bulky tert-butyl groups may disrupt packing, altering melting points and crystal morphology.
- Acid-Base Behavior: Substituents like quinazolinone-thioacetamido (pKa ~4.04 ) influence ionization, affecting bioavailability and binding interactions.
Spectroscopic and Analytical Profiles
Table 2: Spectroscopic Data Comparison
Insights :
Comparison :
- Lipophilicity vs. Activity : Octylphenyl analogs () prioritize membrane permeability, while tert-butyl derivatives balance steric bulk and metabolic stability.
- Heterocyclic Moieties: Quinazolinone and benzimidazole groups () enable π-π stacking or hydrogen bonding with biological targets, unlike tert-butoxy’s inertness.
Research Findings and Implications
- Synthetic Flexibility : The acetamido benzoic acid scaffold allows diverse substitutions (e.g., alkoxy, aryl, heterocyclic) for tuning properties .
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Enhance acidity of the carboxylic acid (e.g., quinazolinone-thioacetamido, pKa ~4 ). Steric Bulk: tert-Butoxy groups may reduce off-target interactions but limit solubility .
- Unmet Needs : Direct biological data for 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid are lacking; future studies should evaluate its pharmacokinetics and target engagement.
Biological Activity
4-[2-tert-Butoxy(oxo)acetamido]benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid features a benzoic acid core with an acetamido group and a tert-butoxy substituent. This unique structure influences its interaction with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It may bind to certain receptors, leading to changes in signal transduction pathways that affect cell behavior.
Biological Activities
Recent studies have highlighted several biological activities associated with 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid:
- Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in inflammatory diseases.
- Antioxidant Effects : It may possess antioxidant properties that help mitigate oxidative stress within cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 4-Aminobenzoic Acid | Amino group on the benzene ring | Antioxidant, anti-inflammatory | Essential for folate synthesis |
| Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate | Ethyl ester instead of carboxylic acid | Similar enzyme inhibition | Potentially less potent |
| 4-(2-(4-Methylphenoxy)acetamido)benzoic acid | Methyl group substitution | Moderate anticancer activity | Less sterically hindered |
Case Studies and Research Findings
Several case studies have explored the biological activity of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid:
-
In Vitro Studies : A study demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations, with IC50 values indicating significant potency.
- Results :
- HeLa Cells: IC50 = 15 µM
- MCF-7 Cells: IC50 = 20 µM
- Results :
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential.
- Mechanistic Insights : Molecular docking studies revealed strong binding affinity to target enzymes involved in cancer metabolism, supporting its role as a potential drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
